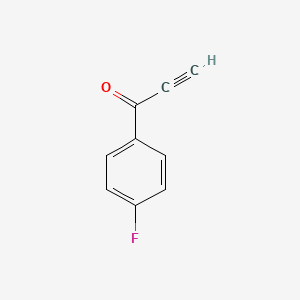

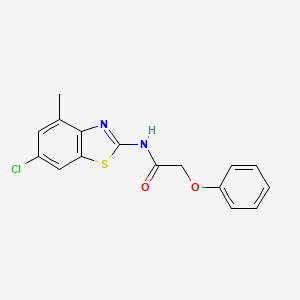

1-(4-Fluorophenyl)prop-2-yn-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Fluorophenyl)prop-2-yn-1-one is a chemical compound that belongs to the family of organic compounds known as propenones. These compounds are characterized by a prop-2-en-1-one moiety, which is a three-carbon chain with a double bond between the first and second carbon atoms and a ketone group attached to the first carbon atom. The presence of a fluorine atom on the phenyl ring at the para position contributes to the electronic and physical properties of the compound.

Synthesis Analysis

The synthesis of related compounds, such as (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one, involves a condensation reaction between 4-fluoro-3-methyl acetophenone and substituted benzaldehydes in the presence of an alkali. This method typically yields more than 80% of the desired product. The structures of these synthesized compounds are confirmed using various spectroscopic techniques, including UV, IR, and NMR spectral data .

Molecular Structure Analysis

A closely related compound, 1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, has been synthesized and its crystal structure determined by X-ray diffraction analysis. It crystallizes in the monoclinic crystal class, space group P21/c, with specific cell parameters. The unsaturated keto group in this compound adopts a s-cis conformation, which is not strictly planar .

Chemical Reactions Analysis

Although the specific chemical reactions of 1-(4-fluorophenyl)prop-2-yn-1-one are not detailed in the provided data, the general reactivity of such compounds can be inferred. The presence of the propenone group allows for various chemical transformations, such as nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon. The fluorine atom on the phenyl ring can influence the reactivity by affecting the electron distribution within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-(4-fluorophenyl)-3-(napthalen-1-yl)-2-propen-1-one, have been studied in detail. Measurements of density, viscosity, and ultrasonic velocity were carried out at different temperatures, revealing that viscosity and ultrasonic velocity decrease with increasing temperature, indicating a weakening of intermolecular forces. Thermodynamic parameters such as free volume, Gibbs free energy, and internal pressures were calculated, suggesting strong solute-solvent interactions and the presence of dispersive forces between molecules .

科学的研究の応用

Molecular Structure and Spectroscopic Analysis

- 1-(4-Fluorophenyl)prop-2-yn-1-one derivatives have been studied for their molecular structure using various spectroscopic methods. For example, a related compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized and its structure confirmed by IR and X-ray diffraction studies. This study highlights the utility of these compounds in detailed molecular structure analyses, especially using vibrational wavenumbers calculated through HF and DFT methods (Najiya et al., 2014).

Crystal Structure Studies

- Several studies focus on the crystal structure of 1-(4-Fluorophenyl)prop-2-yn-1-one derivatives. For instance, research on (E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one details the dihedral angles between the phenyl groups and prop-2-en-1-one group, offering insights into the compound's structural geometry (Butcher et al., 2007).

Synthesis and Characterization

- Synthesis and characterization of 1-(4-Fluorophenyl)prop-2-yn-1-one and its derivatives are a significant area of research. Studies have been conducted on synthesizing these compounds using various methods, such as base-catalyzed Claisen-Schmidt condensation reactions, and characterizing them through FT-IR, elemental analysis, and single crystal X-ray diffraction (Salian et al., 2018).

Photophysical and Electrochemical Properties

- Research on 1-(4-Fluorophenyl)prop-2-yn-1-one derivatives includes studies on their photophysical and electrochemical properties. For instance, the effect of solvent polarity on the photophysical properties of certain chalcone derivatives has been explored, showing how these properties change in different solvents, which is important for applications in fields like organic electronics and photonics (Kumari et al., 2017).

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 1-(4-Fluorophenyl)prop-2-yn-1-one may also interact with various cellular targets.

Biochemical Pathways

Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(4-Fluorophenyl)prop-2-yn-1-one may also affect a broad range of biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of related compounds , it is plausible that this compound could have diverse molecular and cellular effects.

特性

IUPAC Name |

1-(4-fluorophenyl)prop-2-yn-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUGGDVMDPMOFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3002945.png)

![2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B3002950.png)

![4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline](/img/structure/B3002951.png)

![N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3002954.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3002956.png)

![3-((4-phenyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3002957.png)

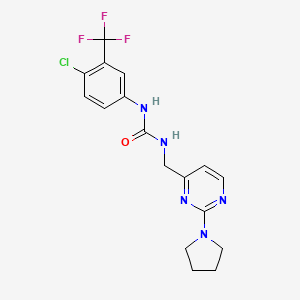

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002958.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(dimethylamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B3002960.png)

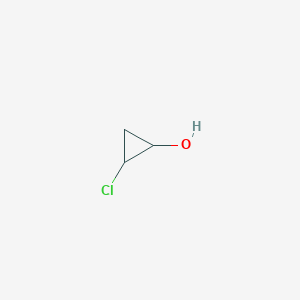

![4-iodo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B3002961.png)

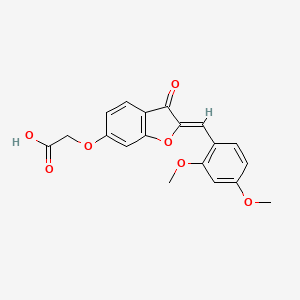

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3002963.png)